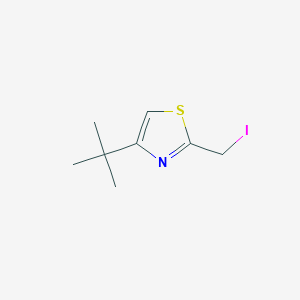![molecular formula C14H18N4 B13181797 1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B13181797.png)
1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine is a compound that has garnered interest due to its diverse biological activities and potential therapeutic applications. This compound features a piperazine ring linked to a pyrazole moiety, which contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine typically involves the reaction of piperazine with 1-phenyl-1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction proceeds through nucleophilic substitution and cyclization, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. The use of cost-effective and less toxic reagents, along with simplified reaction steps, ensures the feasibility of industrial-scale synthesis .
化学反应分析
Types of Reactions
1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with muscarinic receptors, particularly M1 and M3 subtypes.
Pathways Involved: It modulates cholinergic-nitric oxide signaling, leading to its cardiovascular effects.
相似化合物的比较
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Shares the pyrazole moiety but differs in its boronic acid ester group.
3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid: Similar pyrazole structure but with a propanoic acid group.
Uniqueness
1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine is unique due to its combination of the piperazine and pyrazole rings, which confer distinct biological activities and chemical properties. Its ability to modulate muscarinic receptors and influence cardiovascular function sets it apart from other similar compounds .
属性
分子式 |
C14H18N4 |
|---|---|
分子量 |
242.32 g/mol |
IUPAC 名称 |
1-[(1-phenylpyrazol-4-yl)methyl]piperazine |
InChI |
InChI=1S/C14H18N4/c1-2-4-14(5-3-1)18-12-13(10-16-18)11-17-8-6-15-7-9-17/h1-5,10,12,15H,6-9,11H2 |
InChI 键 |
GNDJJPTVKCWBQM-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CC2=CN(N=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


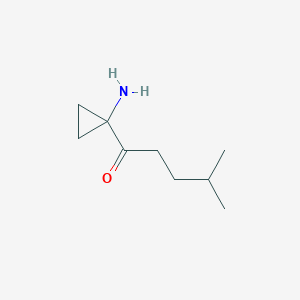
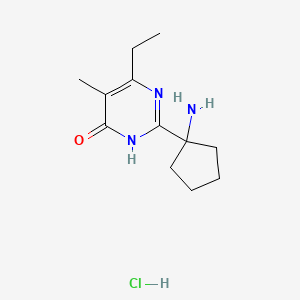
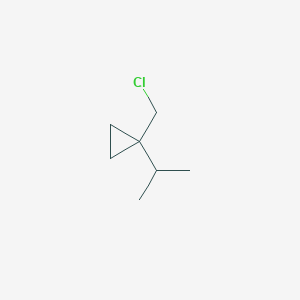
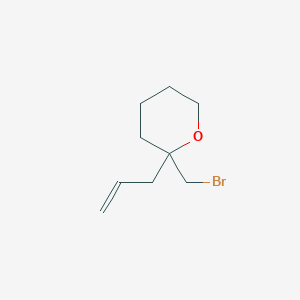
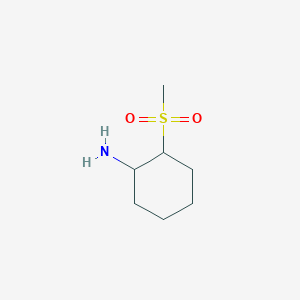
![3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13181756.png)

![3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride](/img/structure/B13181762.png)
![2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13181764.png)
![4-Fluorobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13181766.png)
![({2-[1-(Bromomethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13181770.png)
![4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13181771.png)
![tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13181782.png)
